![molecular formula C22H24ClN3 B5185371 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline
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Overview
Description
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively researched for its potential use in drug development. It belongs to the class of quinoline derivatives and has been found to possess a wide range of pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to certain receptors in the brain, which may contribute to its analgesic and anti-cancer activities.
Biochemical and Physiological Effects:
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is its wide range of pharmacological properties. This makes it a promising candidate for drug development. However, one of the main limitations of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for research on 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to better understand the mechanism of action of this compound and to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-(2,3-dimethylphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps to yield the final product. The purity of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential use in drug development. It has been found to possess a wide range of pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-chloro-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-15-5-4-6-21(17(15)3)25-9-11-26(12-10-25)22-13-16(2)19-8-7-18(23)14-20(19)24-22/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBTOQGAJTKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-methylquinoline |
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